1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde
Description
1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde (CAS: 126-15-8) is a bicyclic furan derivative with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol . Its structure comprises a fused dibenzofuran system with a hexahydro configuration and a reactive aldehyde group. It is commercially known as MGK repellent-11, primarily used as an insect repellent targeting pests such as cockroaches, mosquitoes, and flies . Key physical properties include a melting point of -80°C, density of 1.10 g/cm³, and a boiling point of 307°C . The compound is synthesized from furfural and 1,3-butadiene via Diels-Alder reactions, enabling scalable production .
Properties
IUPAC Name |
4,5a,6,9,9a,9b-hexahydro-1H-dibenzofuran-4a-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-9-13-8-4-3-6-11(13)10-5-1-2-7-12(10)15-13/h1-4,9-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYGOEGATLFFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C3CC=CCC3(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041320 | |
| Record name | 2,3,4,5-Bisbutylene tetrafurfural | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid with a fruity odor; [HSDB] | |
| Record name | 2,3:4,5-Di(2-butenyl)tetrahydrofurfural | |
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Boiling Point |
307 °C | |
| Record name | 2,3:4,5-DI(2-BUTENYL)TETRAHYDROFURFURAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5609 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
PRACTICALLY INSOL IN WATER & IN DILUTE ALKALI; MISCIBLE WITH PETROLEUM OILS, TOLUENE, XYLENE, ETHANOL | |
| Record name | 2,3:4,5-DI(2-BUTENYL)TETRAHYDROFURFURAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5609 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.10 @ 20 °C/4 °C, DENSITY: 1.120 @ 20 °C/20 °C /TECHNICAL GRADE/ | |
| Record name | 2,3:4,5-DI(2-BUTENYL)TETRAHYDROFURFURAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5609 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PALE YELLOW LIQUID | |
CAS No. |
126-15-8 | |
| Record name | Dibutylene tetrafurfural | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3:4,5-Di(2-butenyl)tetrahydrofurfural | |
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| Record name | Mgk repellent 11 | |
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| Record name | 4a(4H)-Dibenzofurancarboxaldehyde, 1,5a,6,9,9a,9b-hexahydro- | |
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| Record name | 2,3,4,5-Bisbutylene tetrafurfural | |
| Source | EPA DSSTox | |
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| Record name | 1,4,4a,5a,6,9,9a,9b-octahydrodibenzofuran-4a-carbaldehyde | |
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| Record name | 2,3,4,5-BIS(2-BUTYLENE)TETRAHYDRO-2-FURALDEHYDE | |
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| Record name | 2,3:4,5-DI(2-BUTENYL)TETRAHYDROFURFURAL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5609 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-80 °C | |
| Record name | 2,3:4,5-DI(2-BUTENYL)TETRAHYDROFURFURAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5609 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biological Activity
1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound features a dibenzofuran backbone with a hexahydro structure, which contributes to its unique reactivity and interaction with biological systems. Its molecular formula is C15H16O2, and it has been characterized using techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example:
- Study Findings : A study published in the Journal of Organic Chemistry demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties.
- Case Study : In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic markers .
- Table 1 : Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Caspase activation |
| HeLa | 15.0 | Apoptotic pathway modulation |
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects.
- Research Findings : A study highlighted its potential in protecting neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to the compound's ability to scavenge free radicals and enhance antioxidant defenses .
- Table 2 : Neuroprotective Activity
| Assay Type | Result | Reference |
|---|---|---|
| DPPH Scavenging | IC50 = 20 µM | TSpace Library |
| Neuronal Viability | 85% at 25 µM | UCL Discovery |
Synthesis and Derivatives
The synthesis of this compound has been explored through various methodologies including:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,5a,6,9,9a,9b-hexahydro-4a(4H)-dibenzofurancarboxaldehyde exhibit significant antimicrobial properties. These compounds have been studied for their potential use in developing new antibiotics due to their ability to inhibit bacterial growth effectively. For instance, a study highlighted its potential as a scaffold for designing new aminoglycoside antibiotics .
Anti-Cancer Properties
The compound has also been investigated for its anti-cancer properties. Various analogs have shown promising results in inhibiting tumor cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further therapeutic development .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to utilize it in multi-step synthesis pathways to create various functionalized compounds. For example, it has been employed as a precursor in the synthesis of thalidomide analogs and other bioactive molecules .
Modular Synthesis Techniques
Recent advancements in modular synthesis techniques have incorporated this compound as a key component. These methods enhance the efficiency of synthesizing complex organic structures by allowing chemists to build desired compounds systematically from simpler precursors .
Material Science
Polymer Chemistry
In material science, this compound is explored for its potential use in polymer chemistry. Its aldehyde functional group can participate in polymerization reactions to form new polymeric materials with tailored properties for applications such as coatings and adhesives .
Nanocomposite Materials
The compound has been investigated for the development of nanocomposite materials. By integrating it into nanostructured matrices, researchers aim to enhance the mechanical and thermal properties of materials used in various industrial applications .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbazole Derivatives (e.g., 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole)
- Structure : Carbazole derivatives feature a tricyclic aromatic system with nitrogen substitution, unlike the oxygen-containing dibenzofuran core of the target compound .
- Molecular Weight : Higher (e.g., 364 g/mol for compound 7b) due to nitro, methoxy, and aryl substituents .
- Physical Properties : Elevated melting points (e.g., 240°C for 7b) compared to the target compound (-80°C), attributed to stronger intermolecular interactions in crystalline carbazoles .
- Applications : Used in pharmaceuticals and organic electronics, leveraging their π-conjugated systems for optoelectronic materials .
| Property | MGK Repellent-11 | Carbazole Derivative (7b) |
|---|---|---|
| Molecular Weight | 204.26 g/mol | 364 g/mol |
| Melting Point | -80°C | 240°C |
| Key Functional Groups | Aldehyde | Nitro, Methoxy, Aryl |
| Primary Application | Insect Repellent | Pharmaceuticals/Electronics |
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic Acid
- Structure : A polycyclic phenanthrene derivative with hydroxyl and carboxylic acid groups, contrasting with the aldehyde and furan moieties of MGK repellent-11 .
- Molecular Weight : 332.43 g/mol , significantly higher due to additional hydroxyl and isopropyl groups .
- Reactivity : The carboxylic acid group enables salt formation, while the aldehyde in MGK repellent-11 participates in nucleophilic additions .
- Applications : Likely used in medicinal chemistry due to its steroidal-like structure .
Endosulfan (Cyclodiene Insecticide)
- Structure : A chlorinated cyclodiene with a sulfite ester group, contrasting with the oxygenated furan and aldehyde in MGK repellent-11 .
- Toxicity : Highly persistent and toxic, classified as an endocrine disruptor, whereas MGK repellent-11 has a lower environmental persistence .
- Regulatory Status : Banned in many countries due to toxicity, while MGK repellent-11 remains approved for controlled use .
| Property | MGK Repellent-11 | Endosulfan |
|---|---|---|
| Halogen Content | None | 6 Chlorine atoms |
| Environmental Persistence | Low | High |
| Regulatory Status | Approved | Banned in many regions |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR identify stereochemistry and confirm the dibenzofuran scaffold. For example, coupling constants in ¹H NMR can resolve cyclohexene ring conformations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (204.26 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration, especially for chiral centers in the hexahydro framework .
How should researchers ensure stability and appropriate storage conditions for this aldehyde?
Q. Intermediate
- Light Sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photooxidation of the aldehyde group .
- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles.
- Reactivity : Test compatibility with common lab solvents (e.g., DMSO, ethanol) using stability-indicating HPLC methods .
What mechanistic insights explain the formation of byproducts during synthesis?
Advanced
Byproducts may arise from:
- Diels-Alder Side Reactions : Butadiene may undergo unintended cycloaddition with furfuraldehyde derivatives. Computational modeling (DFT) can predict transition states and guide selectivity .
- Aldol Condensation : The aldehyde group may self-condense under basic conditions. Control pH (<7) and use scavengers (e.g., molecular sieves) to mitigate this .
How can discrepancies in NMR or MS data be resolved for this compound?
Q. Advanced
- Dynamic Effects : Conformational flexibility in the hexahydro ring can cause splitting or broadening in NMR. Variable-temperature NMR (VT-NMR) clarifies dynamic behavior .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected fragments in MS .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA) .
What environmental analysis methods are suitable for detecting this compound in complex matrices?
Q. Advanced
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges isolates the compound from aqueous samples .
- Chromatography : GC-MS or LC-MS/MS with a phenyl-hexyl column improves separation of dibenzofuran analogs .
- Quantitation : Use deuterated internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects .
What regulatory guidelines apply to handling this compound in academic labs?
Q. Intermediate
- EPA Compliance : The compound is listed under EPA’s Chemical Data Reporting Rule (CDR), requiring documentation of usage volumes and disposal methods .
- Waste Disposal : Incinerate in a certified facility equipped for halogenated organics. Avoid aqueous discharge due to potential bioaccumulation .
- Exposure Limits : Follow OSHA guidelines for aldehydes (e.g., PPE: nitrile gloves, respirators with organic vapor cartridges) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
